ethyl 2-[4-[2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl]phenoxy]acetate ethyl 2-[4-[2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl]phenoxy]acetate
Brand Name: Vulcanchem
CAS No.: 168127-32-0
VCID: VC0062694
InChI: InChI=1S/C20H20N2O3S/c1-3-24-19(23)12-25-17-10-6-15(7-11-17)18-13-26-20(22-18)21-16-8-4-14(2)5-9-16/h4-11,13H,3,12H2,1-2H3,(H,21,22)
SMILES: CCOC(=O)COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C
Molecular Formula: C20H20N2O3S
Molecular Weight: 368.5 g/mol

ethyl 2-[4-[2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl]phenoxy]acetate

CAS No.: 168127-32-0

Main Products

VCID: VC0062694

Molecular Formula: C20H20N2O3S

Molecular Weight: 368.5 g/mol

ethyl 2-[4-[2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl]phenoxy]acetate - 168127-32-0

CAS No. 168127-32-0
Product Name ethyl 2-[4-[2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl]phenoxy]acetate
Molecular Formula C20H20N2O3S
Molecular Weight 368.5 g/mol
IUPAC Name ethyl 2-[4-[2-(4-methylanilino)-1,3-thiazol-4-yl]phenoxy]acetate
Standard InChI InChI=1S/C20H20N2O3S/c1-3-24-19(23)12-25-17-10-6-15(7-11-17)18-13-26-20(22-18)21-16-8-4-14(2)5-9-16/h4-11,13H,3,12H2,1-2H3,(H,21,22)
Standard InChIKey OFHHUWUBFXVGCK-UHFFFAOYSA-N
SMILES CCOC(=O)COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C
Canonical SMILES CCOC(=O)COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C
Synonyms ethyl 2-[4-[2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl]phenoxy]acetate
PubChem Compound 3074896
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator